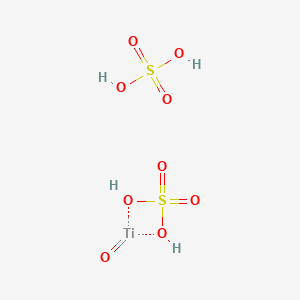
Titanium(IV) oxysulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(IV) oxysulfate, also known as titanyl sulfate, is a chemical compound with the formula TiOSO₄. It is a versatile compound that finds applications in various fields, including chemistry, biology, medicine, and industry. The compound is known for its role as a precursor in the synthesis of titanium dioxide (TiO₂) photocatalysts and other nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Titanium(IV) oxysulfate can be synthesized by dissolving titanium dioxide in concentrated sulfuric acid. The reaction typically involves heating the mixture to facilitate the dissolution process. The resulting solution is then cooled to precipitate the this compound crystals .
Industrial Production Methods: In industrial settings, this compound is produced by treating titanium-containing ores, such as ilmenite, with sulfuric acid. The process involves crushing and grinding the ore, followed by leaching with sulfuric acid to obtain a titanium-rich solution. This solution is then subjected to further purification and crystallization steps to yield this compound .
Chemical Reactions Analysis
Types of Reactions: Titanium(IV) oxysulfate undergoes various chemical reactions, including:
Reduction: The compound can be reduced to titanium(III) species under specific conditions.
Substitution: this compound can participate in substitution reactions with other anions or ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is a common reagent used in the oxidation of this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Various anions or ligands can be introduced to substitute the sulfate group in this compound.
Major Products Formed:
Oxidation: The major product is a yellow complex of titanium and hydrogen peroxide.
Reduction: The major product is a titanium(III) species.
Substitution: The products depend on the substituting anion or ligand.
Scientific Research Applications
Titanium(IV) oxysulfate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of titanium(IV) oxysulfate involves its ability to form complexes with various molecules. For example, its reaction with hydrogen peroxide forms a yellow complex that facilitates the spectrophotometric determination of hydrogen peroxide . The compound’s ability to form stable complexes with different ligands makes it useful in various catalytic and photocatalytic processes .
Comparison with Similar Compounds
Titanium(IV) isopropoxide (Ti(OiPr)₄): Used as a precursor for titanium dioxide synthesis.
Titanium(IV) chloride (TiCl₄): Employed in the production of titanium metal and titanium dioxide.
Titanium(IV) butoxide (Ti(OBu)₄): Another precursor for titanium dioxide synthesis.
Uniqueness of Titanium(IV) Oxysulfate: this compound is unique due to its ability to form stable complexes with hydrogen peroxide and other ligands, making it particularly useful in spectrophotometric analyses and photocatalytic applications .
Properties
IUPAC Name |
oxotitanium;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O4S.O.Ti/c2*1-5(2,3)4;;/h2*(H2,1,2,3,4);; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHUABLDMNBRPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OS(=O)(=O)O.OS(=O)(=O)O.O=[Ti] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O9S2Ti |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3S)-4-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-3,3'-spirobi[1,2-dihydroindene]-4'-yl]-diphenylphosphane](/img/structure/B8192935.png)
![tert-butyl (1S,5R)-3,6-diazabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B8192942.png)


![tert-butyl 2-methylsulfanyl-4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B8192964.png)
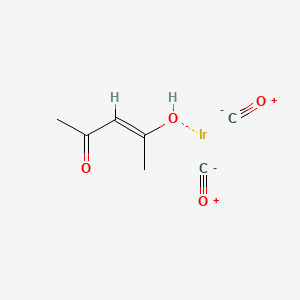
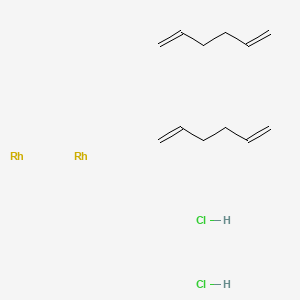
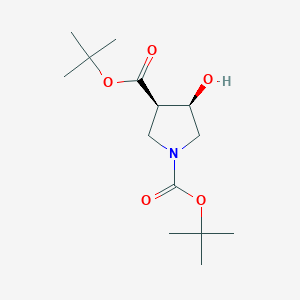
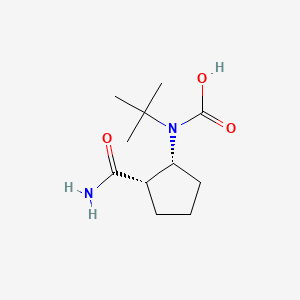
![5-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-[[3,4,5-trihydroxy-6-(methoxymethyl)oxan-2-yl]methoxymethyl]oxan-2-yl]methoxymethyl]-6-(hydroxymethyl)oxane-2,3,4-triol](/img/structure/B8193010.png)
![disodium;5-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-[(E)-2-[4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B8193018.png)
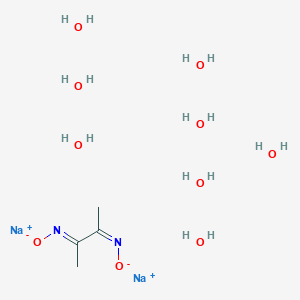
![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid, 2-chloro-7-[(1S)-1-methoxyethyl]-](/img/structure/B8193025.png)
![trisodium;3-hydroxy-4-[(2Z)-2-(2-oxo-4-sulfonatonaphthalen-1-ylidene)hydrazinyl]naphthalene-2,7-disulfonate](/img/structure/B8193031.png)
